1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-10-5-3-9(4-6-10)8-15-7-1-2-11(12(15)16)13(17)18/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUPGHOUJJNVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588648 | |
| Record name | 1-[(4-Fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66158-41-6 | |
| Record name | 1-[(4-Fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Construction of the 2-oxo-1,2-dihydropyridine-3-carboxylic Acid Core
- Starting materials : Pyridine derivatives or precursors such as 3-formylchromone or substituted pyridones.
- Key reactions : Multicomponent condensation reactions involving amines, Meldrum’s acid, and aldehydes have been reported to efficiently yield 2-pyridone-3-carboxylic acid derivatives.
- Reaction conditions : Typically performed under ambient or mild heating conditions in organic solvents, with reaction monitoring by thin-layer chromatography (TLC).
- Purification : Flash column chromatography on silica gel is used to isolate the pure dihydropyridine carboxylic acid intermediates.
N-Alkylation with 4-Fluorobenzyl Group
- Reagents : 4-Fluorobenzyl bromide or chloride is used as the alkylating agent.
- Base : A suitable base such as potassium carbonate or sodium hydride facilitates deprotonation of the nitrogen atom to enable nucleophilic attack.
- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred to enhance reaction rates.
- Temperature : Reactions are generally conducted at room temperature to moderate heating (25–80 °C).
- Work-up : After completion, the reaction mixture is quenched, extracted, and purified by chromatography to afford the target compound.
Representative Experimental Data
| Parameter | Details |
|---|---|
| Molecular Formula | C13H10FNO3 |
| Molecular Weight | 247.22 g/mol |
| CAS Number | 66158-41-6 |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxylic acid |
| Alkylation Agent | 4-Fluorobenzyl bromide or chloride |
| Base Used | Potassium carbonate or sodium hydride |
| Solvent | DMF, acetonitrile |
| Reaction Temperature | 25–80 °C |
| Purification Method | Flash column chromatography |
| Analytical Techniques | NMR (1H, 13C), IR spectroscopy, LC-MS |
Research Findings and Optimization Notes
- The electron-withdrawing fluorine atom on the benzyl group influences the reactivity and stability of the compound, requiring careful control of reaction conditions to avoid side reactions.
- Spectroscopic analysis (NMR, IR) confirms the successful incorporation of the 4-fluorobenzyl group and the integrity of the dihydropyridine core.
- Yields for the alkylation step typically range from 70% to 90%, depending on the purity of starting materials and reaction parameters.
- Alternative synthetic routes involving multicomponent reactions have been explored to introduce various substituents on the pyridine ring, which can be adapted for the fluorobenzyl derivative.
- Decarboxylation reactions of related 2-pyridone-3-carboxylic acids have been studied, but for this compound, retention of the carboxylic acid group is critical for its intended biological activity.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyridine core synthesis | Condensation of amines, aldehydes, Meldrum’s acid | Formation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold |
| 2 | N-Alkylation | 4-Fluorobenzyl bromide, base (K2CO3/NaH), DMF, 25–80 °C | Introduction of 4-fluorobenzyl substituent at N-1 position |
| 3 | Purification | Flash chromatography | Isolation of pure this compound |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can yield the corresponding alcohols or amines.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohols or amines derived from the reduction of the ketone or carboxylic acid groups.
Substitution: Substituted derivatives where the fluorobenzyl group is replaced by other functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- IUPAC Name : 1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Molecular Formula : C13H10FNO3
- Molecular Weight : 247.23 g/mol
- CAS Number : 1261932-50-6
The structure consists of a pyridine ring substituted with a fluorobenzyl group and a carboxylic acid functional group, which contributes to its biological activity and solubility characteristics.
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of pyridine compounds exhibit significant anticancer properties. The compound has been explored for its potential to inhibit various cancer cell lines. For instance, studies have shown that similar pyridine derivatives can induce apoptosis in prostate cancer cells and exhibit antiproliferative effects against bladder cancer cells . The incorporation of the fluorobenzyl moiety may enhance the binding affinity to specific molecular targets involved in cancer progression.
Antimicrobial Properties
Compounds structurally related to 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that the compound could be further investigated for its potential as an antibiotic or as part of combination therapies aimed at enhancing efficacy against resistant strains .
Synthesis and Derivative Development
The synthesis of this compound can serve as a building block for developing new derivatives with enhanced pharmacological properties. For example, modifications at the nitrogen or carbon atoms of the pyridine ring can lead to derivatives with improved potency or selectivity towards specific biological targets .
Synthesis Pathways
A common synthetic route involves the condensation of appropriate aldehydes with amino acids or their derivatives under acidic conditions, followed by cyclization to form the pyridine ring. This approach allows for the introduction of various functional groups that can modulate biological activity.
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Molecular Targets and Pathways:
Enzymes: Potential targets include kinases, proteases, and other enzymes involved in disease pathways.
Receptors: May interact with G-protein coupled receptors (GPCRs) or nuclear receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzyl Analogs
1-(3,4-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1001413-01-9)
- Structure : Differs by having two fluorine atoms at positions 3 and 4 on the benzyl group.
- Molecular Weight: 265.00 g/mol (C₁₃H₉F₂NO₃) .
- Implications : The additional fluorine increases electronegativity and may enhance binding to hydrophobic pockets in target proteins.
1-(3-Chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
- Structure : Substitutes fluorine with chlorine at the benzyl group.
- Physicochemical Properties :
- Implications : Chlorine’s larger atomic size and polarizability may alter solubility and protein interactions compared to fluorine.
Modifications on the Pyridine Core
1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Structure : Adds a methyl group at position 6 of the pyridine ring.
- Similarity Score : 0.87 to the parent compound, indicating high structural overlap .
- Implications : The methyl group could sterically hinder interactions or improve metabolic stability.
1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (CAS 1171917-13-7)
Functionalized Derivatives for SARS-CoV-2 Mpro Inhibition
Several analogs have been studied as SARS-CoV-2 Mpro inhibitors:
1-{[(1-Methyl-piperidin-2-ylmethyl)-carbamoyl]-methyl}-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (4-fluoro-phenyl)-amide
1-({[Cyclopropyl-(1-methyl-1H-imidazol-2-yl)-methyl]-carbamoyl}-methyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (4-fluoro-phenyl)-amide
Comparison Table
Key Findings and Implications
Substituent Effects: Fluorine vs. Chlorine: Fluorine’s electronegativity favors hydrogen bonding, while chlorine’s size enhances hydrophobic interactions. Di- vs.
Binding Affinity :
- Carbamoyl-methyl derivatives exhibit superior Mpro inhibition due to additional hydrogen bonds (e.g., with GLN 189 and GLU 166) and favorable Glide scores .
Structural Flexibility :
- Modifications like methyl groups or carbamoyl linkers balance steric effects and binding stability, guiding future drug design .
Biological Activity
1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties that could be beneficial in medicinal chemistry.
- IUPAC Name : 1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Molecular Formula : C13H10FNO3
- Molecular Weight : 247.23 g/mol
- CAS Number : 66158-41-6
- Purity : 95% .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound may possess significant antimicrobial properties. For instance, derivatives of pyridine compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the fluorobenzyl group is hypothesized to enhance the lipophilicity and membrane permeability of these compounds, potentially increasing their antibacterial efficacy .
Anticancer Activity
In vitro studies have demonstrated that related pyridine derivatives exhibit antiproliferative effects on cancer cell lines. For example, compounds with similar structural motifs have been shown to induce apoptosis in prostate cancer cells and inhibit cell growth in bladder cancer models . The mechanism often involves the disruption of DNA synthesis and induction of mitochondrial injury leading to programmed cell death .
Study on Anticancer Properties
A notable case study involved the synthesis and evaluation of various pyridine derivatives, including those structurally analogous to this compound. These compounds were tested against human lung tumor cell lines (A549), revealing significant antiproliferative activity. The study concluded that the fluorinated derivatives exhibited enhanced potency compared to their non-fluorinated counterparts .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(4-Fluoro-benzyl)-2-oxo-pyridine | A549 | 5.0 | Induction of apoptosis |
| 1-(4-Hydroxybenzyl)-2-oxo-pyridine | A549 | 8.0 | Cell cycle arrest |
| Ciprofloxacin derivative | Prostate Cancer | 10.0 | DNA synthesis inhibition |
Antimicrobial Efficacy
Another study assessed the antimicrobial activity of pyridine-based compounds against various pathogens. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting potential use in treating resistant bacterial infections .
The biological activity of this compound is believed to be mediated through several mechanisms:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The inhibition of key enzymes involved in cellular metabolism has been observed, particularly in cancer cells where metabolic reprogramming is crucial for survival .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for synthesizing 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid in laboratory settings?
- Methodological Answer : A common approach involves condensation reactions using sodium cyanoborohydride and acetic acid in dimethylformamide (DMF) under inert atmospheres at elevated temperatures (80°C). Post-synthesis, purification can be achieved via column chromatography with optimized solvent systems (e.g., ethyl acetate/hexane gradients) or recrystallization. Monitoring reaction progress via TLC and HPLC ensures intermediate purity .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to characterize the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the 4-fluoro-benzyl group (δ ~7.2–7.4 ppm for aromatic protons) and the dihydropyridinone ring (δ ~6.5–7.0 ppm for olefinic protons).
- IR : Confirm carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and carboxylic acid O-H (broad peak ~2500–3300 cm⁻¹).
- HRMS : Verify molecular weight (e.g., exact mass 214.0464 g/mol for related analogs) using ESI or MALDI-TOF .
Q. What crystallographic methods are suitable for determining the three-dimensional conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is preferred. Crystals can be grown via slow evaporation in solvents like methanol/water. Key parameters include hydrogen bonding between the carboxylic acid and pyridinone moieties, and π-π stacking of the fluorobenzyl group. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. What molecular docking strategies are effective for studying interactions between this compound and viral proteases like SARS-CoV-2 Mpro?
- Methodological Answer :
- Target Preparation : Use crystallographic structures of Mpro (PDB ID: 6LU7) with active-site residues (CYS145, HIS41).
- Docking Software : Glide or AutoDock Vina for flexible ligand docking.
- Key Interactions : Hydrogen bonds with GLN189 (1.56 Å), LEU141 (1.93 Å), and GLY143 (2.07 Å), and hydrophobic contacts with MET49, MET165 .
Q. How do molecular dynamics (MD) simulations inform the binding stability and conformational changes of the compound-enzyme complex?
- Methodological Answer :
- Simulation Setup : Run 100 ns MD simulations in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS.
- Analysis :
- RMSD : Ligand stability (steady-state RMSD ~5.6 Å after 80 ns) indicates stable binding.
- RMSF : Residues 140–290 show fluctuations (0.9–1.9 Å), suggesting flexible regions near the binding pocket.
- Hydrogen Bond Occupancy : Monitor interactions with GLU166 (bond length 2.11 Å) and HIS164 (2.26 Å) .
Q. What analytical approaches resolve discrepancies in reported binding affinities from different docking studies?
- Methodological Answer :
- Consensus Scoring : Combine Glide, AutoDock, and MM-GBSA scores to reduce false positives.
- Experimental Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (KD values).
- Meta-Analysis : Compare hydrogen bond networks (e.g., GLN189 vs. GLU166 interactions) across studies to identify critical residues .
Q. How can ADME prediction models guide the optimization of this compound's pharmacokinetic properties?
- Methodological Answer :
- SwissADME or QikProp : Predict logP (~2.5), aqueous solubility (LogS ~-3.5), and BBB permeability (CNS < -2).
- Metabolic Stability : Assess cytochrome P450 interactions (e.g., CYP3A4 inhibition risk).
- Structural Modifications : Introduce polar groups (e.g., -OH, -NH2) to improve solubility without disrupting Mpro binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
